molecular formula C22H22ClN5O4S2 B12076910 N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide CAS No. 298186-04-6

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide

Cat. No.: B12076910
CAS No.: 298186-04-6
M. Wt: 520.0 g/mol
InChI Key: PCDRLLZRBNFGNK-UHFFFAOYSA-N
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Description

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide is a synthetic specialty chemical offered for research and development purposes. This benzamide derivative features a 1,3,4-thiadiazole core, a structure often explored in medicinal chemistry for its diverse biological activities . Compounds with similar frameworks, including those with sulfanyl linkages and amide substituents, are frequently investigated in oncology and angiogenesis-related research, targeting specific cellular pathways . Its complex structure, which includes chloro and nitro electron-withdrawing groups, also makes it a candidate for biochemical probing and structure-activity relationship (SAR) studies. The presence of these functional groups can significantly influence the molecule's binding affinity and metabolic stability. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product specifications and relevant safety data sheets prior to use.

Properties

CAS No.

298186-04-6

Molecular Formula

C22H22ClN5O4S2

Molecular Weight

520.0 g/mol

IUPAC Name

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C22H22ClN5O4S2/c1-3-4-5-14-6-9-17(13(2)10-14)24-19(29)12-33-22-27-26-21(34-22)25-20(30)15-7-8-16(23)18(11-15)28(31)32/h6-11H,3-5,12H2,1-2H3,(H,24,29)(H,25,26,30)

InChI Key

PCDRLLZRBNFGNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the various substituents. One common synthetic route involves the reaction of 4-butyl-2-methylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to form the thiadiazole ring. Subsequent nitration and chlorination steps introduce the nitro and chloro groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The presence of chloro and nitro groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution of the chloro group can introduce various substituents, leading to a diverse array of derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide exhibits significant antimicrobial activity:

  • Antibacterial Activity : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MIC) range from 10 to 50 µg/mL.
MicroorganismMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus30
  • Antifungal Activity : Demonstrated efficacy against Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungal agents.
MicroorganismMIC (µg/mL)
Aspergillus niger40
Candida albicans50

The proposed mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membrane integrity, primarily due to interactions facilitated by the thiadiazole moiety.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates :
    A study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The results indicated a notable reduction in bacterial load, supporting its potential as a therapeutic agent in infectious diseases.
  • In Vivo Studies on Inflammation :
    Another study investigated the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated significant reduction in inflammation markers and improved mobility in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the thiadiazole ring can interact with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Oxoethyl Group) Benzamide Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-butyl-2-methylanilino 4-chloro, 3-nitro C₂₂H₂₃ClN₆O₃S₂ 539.03 g/mol High lipophilicity (butyl group); strong electron withdrawal (Cl, NO₂)
4-Nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide Thiazol-2-ylamino 4-nitro C₁₄H₁₁N₇O₃S₃ 437.47 g/mol Polar thiazole group; moderate molecular weight
N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide 4-bromoanilino 2-fluoro C₁₇H₁₂BrFN₄O₂S₂ 467.34 g/mol Bromine enhances halogen bonding; fluorine reduces steric bulk
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide Sulfonyl linker 4-methoxyphenylacetamide C₁₈H₁₆ClN₃O₄S₂ 437.90 g/mol Sulfonyl group increases stability; methoxy enhances solubility

Biological Activity

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure

The compound features a complex structure that includes a thiadiazole moiety, a chlorinated benzamide group, and an alkyl-substituted aniline derivative. Its molecular formula is C20H22N4O2S3, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiadiazole ring and the chlorinated benzamide is crucial for enhancing biological activity.

Antibacterial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial properties. For instance:

  • Activity Against Gram-positive and Gram-negative Bacteria : The compound has shown promising activity against various strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against certain bacterial strains, outperforming standard antibiotics like ampicillin .

Antifungal Activity

The antifungal potential of this compound has also been evaluated:

  • Inhibition of Fungal Strains : Compounds with similar structures have demonstrated effective inhibition against Candida albicans and Aspergillus niger, with MIC values comparable to established antifungals such as fluconazole. The presence of halogen atoms in the structure appears to enhance antifungal activity .

Anticancer Activity

The anticancer properties of this compound have been investigated:

  • Cytotoxicity Studies : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines with IC50 values ranging from 3.58 to 15.36 μM against various cancer types . Notably, it exhibits lower toxicity against normal cell lines compared to traditional chemotherapeutics like sorafenib .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound's structure allows it to interact with key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
  • Induction of Apoptosis : The anticancer effects are primarily attributed to the compound's ability to trigger programmed cell death pathways in malignant cells .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Antimicrobial Properties : A comparative analysis demonstrated that derivatives of thiadiazole exhibited superior antimicrobial activity against both bacterial and fungal strains compared to their non-thiadiazole counterparts .
  • Cytotoxicity Evaluation : Research focusing on various derivatives revealed that modifications in substituents significantly impacted cytotoxicity profiles and selectivity towards cancer cells versus normal cells .

Q & A

Q. Optimization Strategies :

  • Use a 1:1.2 molar ratio of thiol to chloro intermediates to drive completion .
  • Inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing intermediates, improving yields by 15–20% .

Table 1: Synthetic Step Comparison

StepReagents/ConditionsYield (%)Reference
Thiol couplingEDC/HOBt, DMF, 25°C65
Amide formationDCC, DMAP, CH₂Cl₂72
CyclizationH₂O₂, AcOH, 70°C58

Which characterization techniques are most effective for confirming the structure and purity of this compound? (Basic)

Q. Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., nitro at δ 8.2–8.5 ppm; thiadiazole protons at δ 7.8–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 532.08) .
  • Infrared Spectroscopy (IR) : Detects carbonyl (C=O at ~1680 cm⁻¹) and nitro (NO₂ at ~1520 cm⁻¹) stretches .

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; >95% purity required for biological assays .

How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound? (Advanced)

Q. Methodology :

  • Analog Synthesis : Systematically modify substituents (e.g., replace nitro with methoxy groups) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinase inhibitors) .
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., Kₐ = 1.2 × 10⁶ M⁻¹) .

Q. Key Structural Features :

  • The 4-chloro-3-nitrobenzamide moiety enhances electron-withdrawing effects, critical for enzyme inhibition .
  • Thiadiazole sulfur atoms participate in hydrophobic interactions with protein pockets .

What strategies address contradictions in biological activity data across studies? (Advanced)

Q. Root Causes :

  • Assay variability (e.g., cell line differences) or impurities in batches.

Q. Resolution Methods :

  • Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays .
  • Sample Quality Control : Ensure >95% purity via HPLC and characterize degradation products under stress conditions (40°C, 75% RH) .
  • Molecular Dynamics (MD) Simulations : Explain discrepancies by modeling conformational flexibility (e.g., nitro group orientation affects binding) .

How can computational tools enhance the study of this compound’s reactivity and stability? (Advanced)

Q. Applications :

  • Reactivity Prediction : DFT calculations (Gaussian 09) identify electrophilic sites prone to nucleophilic attack (e.g., sulfur in thiadiazole) .
  • Degradation Pathways : QSPR models predict hydrolysis rates at pH 7.4 (half-life = 48 hours) .
  • InChI Key Utilization : Use AVJRCZBTYSUFOZ-UHFFFAOYSA-N (PubChem) for database searches or QSAR studies .

What analytical challenges arise in studying this compound, and how can they be mitigated? (Basic)

Q. Challenges :

  • Light Sensitivity : Nitro groups cause photodegradation; store samples in amber vials at -20°C .
  • Solubility Issues : Low aqueous solubility (<0.1 mg/mL); use DMSO/cosolvents (PEG 400) for in vitro assays .

Q. Mitigation :

  • Stability-Indicating Methods : Develop UPLC-MS protocols to monitor degradation products .

How do structural modifications impact the compound’s pharmacokinetic properties? (Advanced)

Q. Key Modifications :

  • Lipophilicity : Adding methyl groups (logP increase from 2.8 to 3.5) improves membrane permeability but reduces solubility .
  • Metabolic Stability : Replace thiadiazole with oxadiazole to reduce CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.3 hours) .

Q. Experimental Design :

  • In Vitro Metabolism : Use liver microsomes to quantify metabolite formation (LC-MS/MS) .

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